Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-[(1R)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMRKIOVDPKQKH-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride typically involves the esterification of 2-[(1R)-1-aminoethyl]benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride exhibit antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Some derivatives have shown promising results in inhibiting cancer cell lines in vitro, indicating that this compound could serve as a scaffold for designing anticancer agents .
Pharmacological Research
This compound is utilized in drug synthesis, particularly for developing compounds targeting specific biological pathways. Its structural characteristics allow it to be modified to enhance biological activity and selectivity. For example, it can be incorporated into larger molecular frameworks to create novel therapeutic agents with improved efficacy against diseases such as tuberculosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (1R)- vs. (1S)-Configured Derivatives
The S-enantiomer, methyl 2-[(1S)-1-aminoethyl]benzoate hydrochloride (CAS 1391483-59-2), shares the same molecular framework but differs in stereochemistry. Enantiomeric pairs often display divergent pharmacokinetic and pharmacodynamic properties. For instance:
- Solubility and Lipophilicity : The R-enantiomer may exhibit altered solubility due to stereospecific interactions with biological membranes or solvents.
- Receptor Binding : Chiral centers influence binding affinity to target proteins; the R-configuration might favor activity in specific therapeutic contexts.
Substituted Benzoate Hydrochloride Derivatives
A structurally related compound, 2-[[(1RS)-1-methyl-2-[4-(trifluoromethyl)phenyl]ethyl]-amino]ethyl benzoate hydrochloride (CAS 22444-70-8), differs in three key aspects:
Substituents: Incorporates a trifluoromethyl (-CF₃) group and an extended ethylamino chain.
Stereochemistry : Exists as a racemic mixture (1RS), reducing enantiomeric purity.
Applications : Listed as an impurity standard (Imp. B(EP)) in pharmaceutical quality control .
| Property | Target Compound | CAS 22444-70-8 |
|---|---|---|
| Key Substituent | Aminoethyl group | Trifluoromethylphenyl-ethylamino |
| Stereochemistry | Single enantiomer (R) | Racemic (RS) |
| LogP (Estimated) | Lower due to -NH₂ | Higher due to -CF₃ |
| Use Case | API intermediate | Pharmaceutical impurity standard |
Functional Group Variations: Benzoic Acid Derivatives
Benzoic acid (CAS 65-85-0) lacks the aminoethyl and ester groups, resulting in distinct physicochemical properties:
- Acidity : Benzoic acid (pKa ~4.2) is more acidic than the esterified target compound.
- Bioavailability : The methyl ester in the target compound enhances membrane permeability compared to the free acid .
Research Findings and Implications
- Stereochemical Purity : The (1R)-enantiomer’s synthesis likely requires chiral resolution or asymmetric catalysis to avoid racemization, a common challenge in benzoate derivatives.
- Trifluoromethyl Effects : The -CF₃ group in CAS 22444-70-8 increases metabolic stability but may introduce toxicity risks, highlighting trade-offs in drug design .
- Analytical Techniques : SHELX programs remain pivotal for confirming stereochemistry and crystal packing, ensuring reproducibility in structural data .
Biological Activity
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is an amino acid derivative with a benzoate moiety. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and other macromolecules, influencing their activity. The exact pathways depend on the context of use, but preliminary studies suggest potential interactions with receptors involved in neurotransmission and cellular signaling.
1. Antiviral Activity
Research indicates that this compound may exhibit antiviral properties. In a study focused on respiratory syncytial virus (RSV), compounds similar to this one demonstrated significant inhibition of viral replication, suggesting that it could be a candidate for further antiviral drug development .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds have shown promising results, particularly in inhibiting cell proliferation in various cancer cell lines. The structural features of this compound may contribute to similar effects, warranting further exploration in cancer research.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antiviral Efficacy Against RSV
In vitro studies demonstrated that this compound exhibited EC50 values comparable to leading antiviral agents against RSV, indicating its potential as a therapeutic candidate .
Case Study 2: Neuroprotection in Animal Models
Animal studies have suggested that similar compounds can reduce neuroinflammation and protect neuronal cells from apoptosis. Further research is needed to establish the specific neuroprotective mechanisms of this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride, and how can racemization be minimized during synthesis?
- Methodological Answer : The synthesis typically involves esterification of 2-[(1R)-1-aminoethyl]benzoic acid with methanol under acidic catalysis (e.g., HCl or H₂SO₄), followed by hydrochloride salt formation . To prevent racemization at the chiral center, maintain low temperatures (0–5°C) during esterification and avoid prolonged heating. Use anhydrous conditions and chiral HPLC to monitor enantiomeric purity (>99% ee) .
Q. How is the stereochemical configuration of the (1R)-aminoethyl group confirmed experimentally?
- Methodological Answer : Polarimetry and chiral stationary-phase HPLC are used for preliminary analysis. Absolute configuration is confirmed via X-ray crystallography or comparative NMR with known enantiomers. For example, the (1R)-configuration shows distinct NOE correlations between the aminoethyl proton and the aromatic ortho-hydrogens .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : To assess purity (>98%) and detect impurities like unreacted benzoic acid derivatives .
- NMR : ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for OCH₃) and chiral center environment .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 228.1 (free base) and 264.6 (hydrochloride) .
Advanced Research Questions
Q. How does the (1R)-stereochemistry influence binding affinity in enzyme inhibition studies, and how can contradictory activity data be resolved?
- Methodological Answer : The (1R)-enantiomer may exhibit higher binding affinity due to optimal spatial alignment with hydrophobic pockets in target enzymes (e.g., proteases). Contradictions in activity data often arise from impurities or residual solvents. Use preparative HPLC to isolate enantiomers and re-test in dose-response assays (IC₅₀ comparisons). Cross-validate with molecular docking simulations .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Step 1 : Protect the amino group with Boc- or Fmoc-groups to prevent side reactions during esterification .
- Step 2 : Employ continuous flow reactors for precise temperature control (50–60°C) and reduced reaction times, improving yields from 65% to >85% .
- Step 3 : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess HCl post-salt formation .
Q. How can researchers address discrepancies in reported melting points and solubility profiles?
- Methodological Answer : Melting point variations (e.g., 210–215°C) may stem from polymorphic forms or hydrate formation. Characterize crystalline forms via PXRD and DSC. For solubility, use standardized buffers (pH 1–7.4) and nephelometry. Note that the hydrochloride salt enhances aqueous solubility (≥50 mg/mL at pH 3) compared to the free base .
Q. What in vitro models are suitable for studying this compound’s metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
